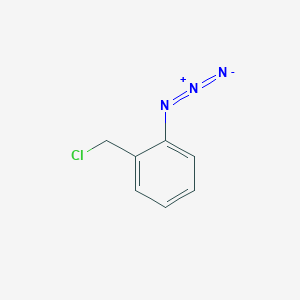

1-Azido-2-(chloromethyl)benzene

Description

Aryl azides and chloromethylbenzenes are two important classes of compounds that serve as versatile intermediates in the synthesis of a wide range of organic molecules, from pharmaceuticals to materials.

The azide (B81097) (–N₃) and chloromethyl (–CH₂Cl) groups are highly valued in molecular design for their distinct and reliable reactivity. Organic azides are known for their ability to participate in a variety of transformations, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," to form stable triazole rings. wikipedia.org They can also be reduced to primary amines, serving as a masked amino group, or undergo the Staudinger ligation for the formation of amide bonds. wikipedia.orgrsc.org The azide group is generally considered an ortho-, para-directing group in electrophilic aromatic substitution reactions. nih.gov

The chloromethyl group, particularly when attached to a benzene (B151609) ring (a benzyl (B1604629) chloride), is a reactive electrophile. commonorganicchemistry.com The carbon-chlorine bond is activated by the adjacent benzene ring, which can stabilize a developing positive charge on the benzylic carbon through resonance. lumenlearning.com This enhanced reactivity makes benzyl chlorides excellent alkylating agents for a variety of nucleophiles, including alcohols, amines, and thiols, and they are commonly used to introduce the benzyl protecting group. sciencemadness.orgwikipedia.org

The relative positioning of substituents on a benzene ring profoundly influences the molecule's reactivity and the regioselectivity of subsequent transformations. youtube.comlibretexts.org In an ortho-substituted benzene, the two functional groups are on adjacent carbon atoms. This proximity can lead to steric interactions that may influence the approach of reagents and favor certain conformations. fiveable.me Electronically, the interplay between the inductive and resonance effects of the ortho-substituents can modulate the electron density of the aromatic ring and the reactivity of the functional groups themselves. pressbooks.pub This strategic placement is often exploited in the design of precursors for intramolecular reactions, where the close proximity of the reactive centers facilitates the formation of cyclic structures. rsc.org

Chloromethylaryl compounds, such as benzyl chloride and its derivatives, are valuable building blocks in organic synthesis. minakem.comyoutube.com Their ability to undergo nucleophilic substitution reactions makes them key intermediates in the construction of more complex molecular architectures. commonorganicchemistry.com The introduction of a chloromethyl group onto an aromatic ring provides a reactive handle for the attachment of other molecular fragments, enabling the synthesis of a wide array of substituted aromatic compounds and heterocyclic systems. ibmmpeptide.comchempanda.com The synthesis of polysubstituted benzenes often relies on the careful sequencing of reactions, taking into account the directing effects of the substituents present on the ring. pressbooks.pubkhanacademy.orgopenstax.org

Chemical Profile of 1-Azido-2-(chloromethyl)benzene

| Property | Value |

| Molecular Formula | C₇H₆ClN₃ |

| Molecular Weight | 167.60 g/mol |

| Appearance | Not widely reported, likely a liquid or low-melting solid |

| CAS Number | 120692-81-1 |

This data is compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-2-(chloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-6-3-1-2-4-7(6)10-11-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVOUDHUOLTHAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Azido 2 Chloromethyl Benzene

Precursor Synthesis and Halogenation Reactions

The synthesis of 1-Azido-2-(chloromethyl)benzene can be effectively achieved by starting with a precursor molecule that already contains the azido (B1232118) group, followed by a targeted halogenation reaction. This approach leverages the stability of the azido group under specific chlorination conditions.

Conversion of Azidobenzyl Alcohols to this compound

A common and direct method for the synthesis of this compound involves the chlorination of its corresponding alcohol precursor, 2-Azidobenzyl alcohol. cas.org This transformation from an alcohol to a benzyl (B1604629) chloride is a well-established reaction in organic synthesis.

One general and effective procedure for converting benzyl alcohols to benzyl chlorides is the use of thionyl chloride (SOCl₂). researchgate.net The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) at a controlled temperature, starting at 0°C and then allowing the mixture to warm to room temperature. researchgate.net This method is advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying the purification process.

The reaction between 1-azido-2-(halogenomethyl)benzene and various phosphines has been studied, indicating that the target compound is a viable reagent for further chemical transformations. nih.gov

Azidation Strategies for Chloromethylbenzene Derivatives

An alternative synthetic approach involves introducing the azide (B81097) functionality onto a benzene (B151609) ring that already possesses a chloromethyl group. This is typically accomplished through nucleophilic substitution reactions where an azide salt displaces a leaving group on the benzyl position.

Nucleophilic Substitution of Halogenated Benzyl and Aryl Compounds with Azide Anions

The introduction of an azide group onto a benzylic position can be readily achieved via a nucleophilic substitution reaction (SN2) on a suitable benzyl halide. chemtube3d.com In this method, a compound such as 1,2-bis(chloromethyl)benzene (B189654) or 2-chlorobenzyl chloride would be treated with an azide source, most commonly sodium azide (NaN₃).

The reaction of benzyl bromides with sodium azide is a well-documented process. nih.govchemspider.com For instance, benzyl bromide can be dissolved in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) and stirred with sodium azide overnight at ambient temperature to yield benzyl azide in good yields. chemspider.com While benzyl chlorides are also viable substrates, they are generally less reactive than the corresponding bromides, and the reaction may require longer times for completion. chemspider.comdoubtnut.com This difference in reactivity is attributed to the better leaving group ability of the bromide ion compared to the chloride ion. doubtnut.com These nucleophilic substitution reactions have been integrated into one-pot procedures, where the in situ generated organic azide is used directly in a subsequent reaction, such as a copper-catalyzed cycloaddition (click reaction). nih.gov

Optimization of Reaction Conditions for Azide Introduction

The efficiency of the azidation of benzyl halides can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the use of catalysts.

The solvent plays a crucial role in facilitating the nucleophilic substitution. Polar aprotic solvents like DMSO are effective as they solvate the cation of the azide salt while leaving the azide anion relatively free to act as a nucleophile. chemspider.com Alternatively, a mixture of acetone (B3395972) and water can be used, which may simplify the work-up procedure. chemspider.com

To accelerate the reaction, especially with less reactive chlorides, various strategies can be employed. Microwave-assisted synthesis has been shown to be a practical, rapid, and efficient method for the nucleophilic substitution of alkyl halides with alkali azides in aqueous media, often tolerating a range of functional groups. organic-chemistry.org Another optimization technique is the use of a catalyst. For example, in what is known as the Finkelstein reaction, a catalytic amount of sodium iodide can be added to the reaction of an alkyl chloride with sodium azide. doubtnut.com The iodide ion displaces the chloride to form a more reactive alkyl iodide intermediate, which then reacts more rapidly with the azide anion to form the final product. doubtnut.com

The table below summarizes the optimization of a related cycloaddition reaction involving benzyl azide, highlighting how parameters such as temperature, catalyst loading, and time are crucial for achieving high yields. researchgate.net

| Entry | Catalyst (mol%) | Reductant (mol%) | Temperature (°C) | Time | Conversion/Yield (%) |

| 1 | CuSO₄·5H₂O (5) | Sodium Ascorbate (30) | 25 | 1 h | 84 (Yield) |

| 2 | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | 25 | 1 h | 78 (Conversion) |

| 7 | CuSO₄·5H₂O (3) | Sodium Ascorbate (5) | 60 | 10 min | >95 (Conversion) |

This table is adapted from a study on the optimization of a click reaction involving benzyl azide, demonstrating common optimization parameters. researchgate.net

Methodological Innovations in Related Azido-Methyl Synthesis

Modern synthetic chemistry has seen a shift towards developing more efficient, safer, and scalable processes. Continuous flow technology represents a significant innovation in this area, offering precise control over reaction parameters.

Continuous Flow Approaches for Azidomethyl Heterocycles and Analogous Transformations

Continuous flow synthesis has emerged as a powerful tool for the preparation of organic azides, which can be hazardous to handle in large quantities in traditional batch processes. This methodology has been successfully applied to the synthesis of azidomethyl-substituted heterocycles, which are structurally related to this compound.

For example, an efficient three-step continuous-flow process has been developed for the production of 2-(azidomethyl)oxazoles. nih.gov In this integrated sequence, a vinyl azide is first thermolyzed to an azirine, which then reacts with bromoacetyl bromide to form a 2-(bromomethyl)oxazole. nih.gov The final step involves a nucleophilic displacement of the bromide with sodium azide in an aqueous medium to furnish the desired azido oxazole. nih.gov The entire process is completed in a short residence time of 7 to 9 minutes, demonstrating the efficiency of flow chemistry. nih.gov

Furthermore, continuous-flow methods have been established for the direct azidation of various alcohols using trimethylsilyl (B98337) azide (TMSN₃) and a recyclable solid acid catalyst, showcasing the versatility of this technology for C-N bond formation. organic-chemistry.org These innovations highlight the potential for developing safer and more efficient continuous-flow syntheses for compounds like this compound.

Mechanistic Investigations of Reactions Involving 1 Azido 2 Chloromethyl Benzene

Reactivity of the Chloromethyl Group

The chloromethyl group, situated at a benzylic position, is activated towards both nucleophilic substitution and radical-mediated reactions due to the adjacent aromatic ring which can stabilize intermediates.

Nucleophilic Substitution Pathways at the Benzylic Position

The carbon atom of the chloromethyl group in 1-azido-2-(chloromethyl)benzene is an electrophilic center susceptible to attack by a wide range of nucleophiles. This reactivity is characteristic of benzylic halides, which are excellent substrates for SN2 reactions. The reaction of this compound with nucleophiles provides a straightforward method for introducing various functional groups at the benzylic position.

For instance, the reaction with sodium azide (B81097) can be used to generate the corresponding 1-azido-2-(azidomethyl)benzene, a biazide compound. This type of reaction is often performed in polar aprotic solvents like DMF. derpharmachemica.com One-pot procedures have been developed where a benzylic bromide is treated with sodium azide, and the resulting in situ generated benzyl (B1604629) azide is subsequently used in a copper-catalyzed cycloaddition with an alkyne. nih.gov

Phosphines also react readily with this compound. The outcome of the reaction can depend on the nature of the phosphine (B1218219) and the solvent. For example, triphenylphosphine (B44618) has been shown to react with the chloro reagent to form an iminophosphorane-phosphonium adduct. nih.gov

Amines and other nitrogen-based nucleophiles are also effective for substitution reactions. The reaction of 2-(chloromethyl)benzoyl chloride with aniline (B41778) in the presence of a base like triethylamine (B128534) followed by DBU leads to the formation of N-phenylisoindolin-1-one. pg.gda.pl These reactions highlight the utility of the chloromethyl group as a handle for constructing more complex heterocyclic systems through intramolecular cyclization following the initial substitution. pg.gda.pl

The table below summarizes representative nucleophilic substitution reactions at the benzylic position.

| Nucleophile | Reagent(s) | Product Type | Ref |

| Sodium Azide | NaN₃, DMF | Benzyl azide | derpharmachemica.com |

| Triphenylphosphine | PPh₃, Toluene (B28343) | Iminophosphorane-phosphonium adduct | nih.gov |

| Aniline | Aniline, Et₃N, DBU | N-substituted isoindolinone | pg.gda.pl |

| Terminal Alkyne (one-pot with NaN₃) | NaN₃, Alkyne, Cu(I) catalyst | 1,2,3-Triazole | nih.govnih.gov |

Radical-Mediated Transformations Involving Benzylic Halides

The benzylic C-H bond is relatively weak, and its homolytic cleavage leads to a resonance-stabilized benzylic radical. masterorganicchemistry.com Similarly, benzyl halides can be converted into benzyl radicals through single-electron reduction. chemistryviews.org This radical intermediate is a key species in various synthetic transformations.

The generation of benzyl radicals from benzyl halides can be achieved under photocatalytic conditions. chemistryviews.org For example, an iridium-based photocatalyst can be used to reduce a lutidinium salt, formed in situ by the reaction of the benzyl halide with lutidine, which then fragments to the benzyl radical. chemistryviews.org This radical can then be coupled with electron-deficient alkenes. chemistryviews.org The stability of the benzylic radical is a key driving force for these reactions. masterorganicchemistry.com

Benzylic bromination, a classic radical reaction, typically uses N-bromosuccinimide (NBS) with initiation by heat or light. This process is highly selective for the benzylic position due to the stability of the benzylic radical intermediate. masterorganicchemistry.com While the substrate is a chloride, similar radical halogenation principles apply. Furthermore, benzylic oxidation, which can also proceed through radical mechanisms, transforms the alkyl group into a carbonyl or carboxyl group. masterorganicchemistry.com

Reactivity of the Azide Group

The azide group is a high-energy functionality known for its ability to release dinitrogen gas (N₂) upon activation by heat or light, typically forming a highly reactive nitrene intermediate. This reactivity is central to the synthetic utility of this compound, particularly for the construction of nitrogen-containing heterocycles.

Thermal Decomposition and Nitrene Formation Pathways

Thermal decomposition is a common method for generating nitrenes from aryl azides. wikipedia.orgegyankosh.ac.in When heated, this compound is expected to extrude N₂ to form the corresponding 2-(chloromethyl)phenylnitrene. This process is analogous to the formation of carbenes from diazo compounds. wikipedia.orgegyankosh.ac.in

The rate of thermolysis of phenyl azides can be influenced by ortho substituents. datapdf.com Substituents with unsaturation, such as nitro or benzoyl groups, can significantly accelerate the decomposition through a concerted process involving a cyclic transition state. datapdf.com The presence of the chloromethyl group at the ortho position is also expected to influence the decomposition temperature and pathway. The thermal decomposition of related ortho-azidoazobenzenes has been shown to lead to the formation of phenazines and other fused heterocyclic systems. rsc.org Studies on similar compounds like 1,5-dinitro-2,4-diazido-3-chloro benzene (B151609) show decomposition occurs at around 150°C with an exothermic reaction. researchgate.net

The generated nitrene is a highly reactive electrophile with only six valence electrons, and it rapidly undergoes further reactions, most commonly intramolecular cyclization in a molecule like this compound. wikipedia.org

Intramolecular Cyclization Reactions of Azide-Containing Substrates

The most significant reaction pathway for the nitrene generated from this compound is intramolecular cyclization. The close proximity of the reactive nitrene to the aromatic ring and the benzylic side chain allows for the formation of various nitrogen-containing heterocycles. kit.edunih.gov

One common cyclization involves the attack of the nitrene onto the aromatic ring. For example, the thermolysis of 2-(2-azidobenzyl)furans results in the formation of indoles through the attack of the nitrene onto the furan (B31954) ring, followed by ring opening. researchgate.net Similarly, the decomposition of ortho-azidobiphenyls is a known method for synthesizing carbazoles. researchgate.net

The reaction of 1-azido-2-isocyanoarenes, which are structurally related to the title compound, can lead to benzimidazoles. nih.govresearchgate.net In other cases, intramolecular cyclization of 2-azidoaryl bromides, after conversion to an organolithium species, can form benzotriazoles. rsc.org Acid-promoted cyclization of α-azidobenzyl ketones can yield quinoline (B57606) derivatives through C-N bond formation. researchgate.net The specific product formed often depends on the substituents present and the reaction conditions.

The following table presents examples of heterocycles formed from intramolecular cyclizations of related azide-containing substrates.

| Starting Material Type | Conditions | Heterocyclic Product | Ref |

| 2-(2-Azidobenzyl)furans | Thermolysis | Indoles | researchgate.net |

| o-Azidobiphenyls | Heat or UV light | Carbazoles | researchgate.net |

| 2-Azidobenzaldehyde | Aldol condensation, then Staudinger/aza-Wittig | Pyrrolo[3,4-c]quinolines | researchgate.net |

| 1-Azido-2-isocyanoarenes | Denitrogenative radical cyclization | Benzimidazoles | researchgate.net |

| 2-Azidoaryl bromides | Lithiation | Benzotriazoles | rsc.org |

Photochemical Activation and Azido (B1232118) Radical Generation

In addition to thermolysis, photolysis is a well-established method for activating aryl azides. wikipedia.orgegyankosh.ac.in Irradiation with UV light can induce the extrusion of N₂ to generate a nitrene intermediate, often in its singlet state initially. wikipedia.orgresearchgate.net This method can be advantageous as it often proceeds under milder conditions than thermolysis.

The photochemical decomposition of aryl azides can lead to various intramolecular reactions. For instance, the photochemical cyclization of 2-azidobenzoic acids in the presence of a base yields 2,1-benzisoxazole-3(1H)-ones. researchgate.net The photolysis of 2-azidobiphenyl (B3386803) has been studied in detail, where it converts to the triplet 2-biphenylnitrene. researchgate.net

While nitrene formation is the most common outcome, the possibility of generating an azido radical (Ar-N₃•) also exists under certain photochemical conditions. This reactive species can participate in radical-mediated transformations. However, the predominant pathway for both thermal and photochemical activation of compounds like this compound involves the formation of a nitrene, which then drives subsequent intramolecular reactions to form stable heterocyclic products. kit.edu

Applications of 1 Azido 2 Chloromethyl Benzene in Organic Synthesis

Heterocyclic Synthesis

The dual functionality of 1-azido-2-(chloromethyl)benzene is strategically employed in the synthesis of a range of heterocyclic structures. The azide (B81097) group serves as a precursor to nitrenes or as a 1,3-dipole, while the chloromethyl group provides a reactive site for substitution and subsequent cyclization pathways.

The azide moiety is the key player in the formation of numerous nitrogenous heterocycles. Its ability to release dinitrogen gas to form highly reactive nitrene intermediates or to undergo cycloaddition reactions is fundamental to its synthetic utility.

The reaction between 1-azido-2-(halogenomethyl)benzenes and phosphines presents a fascinating case where the final product is highly dependent on the reaction conditions, including the nature of the phosphine (B1218219), the specific halogen atom, and the solvent employed. This reaction can lead to either the expected Staudinger ligation product or, more notably, a cyclized zwitterionic indazole derivative. rsc.orgorganic-chemistry.org

When this compound reacts with two equivalents of triphenylphosphine (B44618) (PPh₃) in a nonpolar solvent like toluene (B28343), the primary product is the anticipated iminophosphorane-phosphonium adduct. However, a switch to more nucleophilic trialkylphosphines, such as tricyclohexylphosphine (B42057) (PCy₃) or triethylphosphine (B1216732) (PEt₃), dramatically alters the reaction's course. Instead of the linear Staudinger product, these phosphines promote a cyclization to furnish an aminophosphonium-substituted indazole. rsc.org This bicyclic product can also be obtained using triphenylphosphine if the starting material has a better leaving group (like bromine instead of chlorine) and a more polar solvent (like acetonitrile) is used. rsc.orgorganic-chemistry.org

A proposed mechanism, supported by DFT calculations, suggests an intramolecular reaction pathway is responsible for this surprising cyclization. rsc.orgorganic-chemistry.org

| Halogen (X in 1-Azido-2-(X-methyl)benzene) | Phosphine | Solvent | Major Product |

|---|---|---|---|

| Cl | Triphenylphosphine (PPh₃) | Toluene | Iminophosphorane-phosphonium adduct |

| Cl | Tricyclohexylphosphine (PCy₃) | Toluene | Aminophosphonium-substituted indazole |

| Cl | Triethylphosphine (PEt₃) | Toluene | Aminophosphonium-substituted indazole |

| Br | Triphenylphosphine (PPh₃) | Acetonitrile | Aminophosphonium-substituted indazole (73% yield) |

While this compound is not directly used for quinoline (B57606) synthesis, it serves as a key precursor. The chloromethyl group can be readily converted to an alkynyl group, such as a propargyl group, through nucleophilic substitution. The resulting molecule, 1-azido-2-(2-propynyl)benzene, is a versatile substrate for synthesizing a wide array of substituted quinolines. nih.govnih.govnih.gov

The synthesis proceeds via an intramolecular electrophilic cyclization. This reaction occurs smoothly when 1-azido-2-(2-propynyl)benzene is treated with various electrophilic reagents in nitromethane (B149229) at room temperature. nih.govnih.gov Alternatively, the cyclization can be catalyzed by a combination of gold(III) chloride and silver triflimide in THF at higher temperatures. nih.govnih.gov The reaction involves the coordination of the electrophile to the alkyne, followed by nucleophilic attack from the nitrogen of the azide group and subsequent elimination of dinitrogen gas to form the aromatic quinoline ring. nih.gov This method is highly efficient, producing quinolines in good to excellent yields, with bromine proving to be a particularly effective reagent. nih.gov

| Reagent | Conditions | Yield |

|---|---|---|

| Bromine (Br₂) | CH₃NO₂, rt | Up to 96% |

| Iodine (I₂) | CH₃NO₂, rt | Good |

| Iodine monochloride (ICl) | CH₃NO₂, rt | Good |

| N-Bromosuccinimide (NBS) | CH₃NO₂, rt | Good |

| N-Iodosuccinimide (NIS) | CH₃NO₂, rt | Good |

| AuCl₃/AgNTf₂ (cat.) | THF, 100 °C | Good to High |

The azide group of this compound can readily participate in [3+2] cycloaddition reactions, a cornerstone of "click chemistry," to form five-membered heterocycles like triazoles and tetrazoles.

Triazole Synthesis: The most prominent application is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. While the thermal reaction often requires high temperatures and can yield a mixture of regioisomers, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is highly efficient, regioselective (yielding the 1,4-disubstituted isomer), and proceeds under mild, often aqueous, conditions. The reaction is tolerant of a wide variety of functional groups, making it a robust method for chemical ligation. The presence of the ortho-chloromethyl group on the benzene (B151609) ring allows for post-cycloaddition modifications. Furthermore, research on ortho-substituted picolyl azides has shown that the proximity of a coordinating group can significantly accelerate the CuAAC reaction, a principle that may apply to this compound derivatives.

Tetrazole Synthesis: Similarly, the azide can react with organic nitriles to form tetrazoles. This cycloaddition is typically promoted by catalysts, such as zinc salts or Lewis acids, to activate the nitrile substrate. This provides a pathway to 5-substituted 1H-tetrazoles, where the substituent is derived from the nitrile component. The entire 1-azido-2-(chloromethyl)phenyl moiety would be attached to the N1 position of the tetrazole ring, again providing a handle for further functionalization via the chloromethyl group.

Aryl azides, including this compound, can serve as precursors for highly reactive nitrene intermediates. Upon photolysis or thermolysis, the azide group extrudes a molecule of dinitrogen (N₂) to generate a singlet or triplet nitrene. This nitrene can then react with an olefinic substrate in a [2+1] cycloaddition to form an aziridine (B145994) ring.

The development of photoredox catalysis has enabled these transformations to occur under milder, visible-light conditions, avoiding the harshness of high temperatures or UV radiation. This approach has expanded the scope of aziridination to include a wide range of both activated and unactivated alkenes. The reaction's stereospecificity, which often indicates a concerted mechanism, allows for the controlled synthesis of complex, nitrogen-containing molecules. The use of aryl azides is a direct method for producing N-aryl aziridines, which are valuable motifs in medicinal chemistry.

α-Azido ketones are valuable synthetic intermediates, known for their utility in constructing various nitrogen-containing heterocycles like oxazoles and imidazoles. nih.gov The synthesis of these compounds is a topic of significant interest in organic chemistry.

The most traditional and direct method for preparing α-azido ketones involves the nucleophilic substitution of an α-halo ketone with an azide salt, such as sodium azide. nih.gov This Sₙ2 reaction is particularly effective for substrates like phenacyl halides but can be less efficient for aliphatic ketones prone to elimination side reactions. nih.gov

Alternative methods have been developed to overcome these limitations. One such strategy is the oxidative azidation of silyl (B83357) enol ethers, which allows for the direct installation of the azide group at the α-position. Another approach involves the reaction of β-keto acids with (diacetoxyiodo)benzene (B116549) and an azide source, where the reaction can be selectively controlled to yield either the α-azido ketone or an acyl azide depending on the stoichiometry of the reagents. These methods provide broader access to a diverse range of α-azido ketone structures. rsc.org

Construction of Fused and Bridged Heterocyclic Systems

The strategic positioning of the azide and chloromethyl groups in this compound facilitates intramolecular reactions to form fused heterocyclic structures. One notable example is the reaction of 1-azido-(2-halogenomethyl)benzene with phosphines, which leads to the formation of aminophosphonium-substituted indazoles nih.gov. This transformation proceeds via an initial Staudinger reaction between the azide and the phosphine to form an aza-ylide, which then undergoes an intramolecular cyclization with the adjacent benzylic halide.

Furthermore, derivatives of 2-azidobenzyl compounds are instrumental in synthesizing a variety of fused heterocycles. For instance, the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides is an efficient route to substituted isoquinolines organic-chemistry.org. While this substrate is not identical to this compound, it highlights the utility of the 2-azidobenzyl moiety in constructing fused six-membered rings. The reaction proceeds via silver coordination to the alkyne, followed by a regioselective intramolecular attack of the azide organic-chemistry.org. Similarly, intramolecular cyclizations of α-azidobenzyl ketones, prompted by acid, can yield quinoline derivatives researchgate.net. These examples underscore the potential of this compound as a precursor for various fused nitrogen heterocycles through transformations involving the azide and a suitably introduced second reactive partner.

"Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. The azide group of this compound is an ideal handle for engaging in these powerful transformations, particularly azide-alkyne cycloadditions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govrsc.org This reaction is known for its robustness, high yields, and compatibility with a wide array of functional groups under mild conditions, often in aqueous solvents. nih.govacs.org this compound, also known as 2-azidobenzyl chloride, readily participates in CuAAC reactions. The reaction with a terminal alkyne, such as phenylacetylene, in the presence of a copper(I) source (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate), yields the corresponding 1-(2-(chloromethyl)benzyl)-4-phenyl-1H-1,2,3-triazole. nih.gov

The general mechanism involves the formation of a copper(I) acetylide, which then coordinates with the azide. acs.org A subsequent cyclization and protonation releases the stable triazole product and regenerates the catalyst. wikipedia.org The bifunctional nature of this compound allows the resulting triazole to be used in further synthetic elaborations via reactions of the chloromethyl group.

| Alkyne Reactant | Catalyst System | Product | Key Features |

| Terminal Alkynes | Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, high yield |

| Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-(2-(chloromethyl)benzyl)-4-phenyl-1H-1,2,3-triazole | Can be performed at very low catalyst loadings nih.gov |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for Regioselective Isomer Formation

Complementary to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgacs.org This alternative regioselectivity is a significant advantage, allowing access to a different class of triazole isomers. The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium chloride ([CpRuCl]) complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD). organic-chemistry.orgnih.gov

A key feature of RuAAC is its ability to catalyze the reaction of azides with both terminal and internal alkynes, leading to 1,5-disubstituted and 1,4,5-trisubstituted triazoles, respectively. acs.orgnih.gov This broadens the scope of the reaction compared to CuAAC, which is generally limited to terminal alkynes. nih.gov The reaction of this compound with an alkyne under RuAAC conditions would yield the corresponding 1-(2-(chloromethyl)benzyl)-5-substituted-1H-1,2,3-triazole. The proposed mechanism involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate, followed by reductive elimination to give the triazole product. organic-chemistry.orgnih.govorganic-chemistry.org

| Catalyst | Alkyne Type | Product Regioisomer | Typical Conditions |

| CpRuCl(PPh₃)₂ | Terminal & Internal | 1,5-disubstituted | Benzene, 60-80 °C acs.org |

| CpRuCl(COD) | Terminal & Internal | 1,5-disubstituted | Room temperature organic-chemistry.org |

Functionalization of Polymeric and Supramolecular Architectures

The dual functionality of this compound makes it an excellent linker for the modification of polymers and the construction of complex supramolecular systems. The chloromethyl group provides a reactive site for grafting the molecule onto a polymer backbone, while the azide group remains available for subsequent "click" reactions.

For example, polymers containing nucleophilic groups (e.g., hydroxyl, amine, or thiol) can be functionalized by reaction with the electrophilic chloromethyl group of this compound. This introduces pendant azide groups onto the polymer chain. These azide-functionalized polymers can then be used in CuAAC or RuAAC reactions to attach a wide variety of other molecules, such as fluorescent dyes, bioactive compounds, or other polymer chains, that bear a terminal alkyne. This strategy is analogous to the functionalization of polymers prepared by ring-opening polymerization, which can be terminated with reactive acyl chlorides to introduce functional end-groups. mdpi.com Similarly, the polymerization of azide-containing monomers, such as 2-azidoethyl methacrylate, yields polymers that are readily functionalized via click chemistry. researchgate.net

In supramolecular chemistry, this compound can be used to build complex architectures. For instance, it can be attached to a core molecule via the chloromethyl group, and the resulting azide-functionalized core can then be "clicked" with multiple alkyne-containing components to create dendrimers or other well-defined multi-component assemblies.

Derivatization and Functional Group Interconversion

The azide and chloromethyl groups in this compound can be readily converted into other important functionalities, further expanding its synthetic utility.

Reduction of Azide to Amine Functionality

The azide group of this compound can be selectively reduced to a primary amine, yielding 2-(chloromethyl)benzylamine. A variety of reagents can accomplish this transformation under mild conditions, with excellent chemoselectivity. organic-chemistry.org For instance, reduction can be achieved using triphenylphosphine followed by hydrolysis (the Staudinger reduction), or through catalytic hydrogenation. nih.gov Another effective method involves the use of NaBH₄ in the presence of catalytic amounts of tin(IV) 1,2-benzenedithiolate, which reduces primary, secondary, tertiary, and aromatic azides to their corresponding amines in high yields. cmu.edu The resulting 2-(chloromethyl)benzylamine is a valuable intermediate, as it is a derivative of 2-aminobenzylamine, a precursor for the synthesis of dihydroquinazolines and other heterocyclic compounds. nih.gov Careful selection of the reducing agent is necessary to avoid unwanted reactions at the benzylic chloride site.

| Reducing Agent/System | Conditions | Key Features |

| Triphenylphosphine, then H₂O | Typically mild, two-step process | Staudinger Reaction nih.gov |

| NaBH₄ / cat. Tin(IV) 1,2-benzenedithiolate | Mild conditions | High yields, broad substrate scope cmu.edu |

| Dichloroindium hydride | Mild conditions | Chemoselective reduction organic-chemistry.org |

Nucleophilic Displacement at the Chloromethyl Position

The chloromethyl group of this compound is susceptible to nucleophilic attack, a reaction that is fundamental to its utility in organic synthesis. The chlorine atom, being an effective leaving group, can be readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its application, enabling the introduction of diverse functional groups at the benzylic position.

Research has shown that the reaction of this compound with phosphines, such as triphenylphosphine (PPh3), can lead to different products depending on the reaction conditions. For instance, the reaction with two equivalents of PPh3 in toluene results in the formation of an iminophosphorane-phosphonium adduct. nih.gov This transformation highlights the dual reactivity of the molecule, where the chloromethyl group undergoes nucleophilic substitution by the phosphine.

The general mechanism for nucleophilic substitution at a benzylic halide involves the attack of a nucleophile on the carbon atom bearing the halogen. The stability of the resulting transition state, which is influenced by the adjacent aromatic ring, facilitates this process. The presence of an azido (B1232118) group at the ortho position can also influence the reactivity of the chloromethyl group through electronic effects.

Bifunctional Building Block Strategies in Organic Synthesis

The true synthetic power of this compound lies in its bifunctional nature, where both the azido and chloromethyl groups participate in chemical transformations. This dual reactivity allows for the development of elegant and efficient synthetic strategies for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.

One notable application involves the reaction with phosphines. Depending on the nature of the phosphine and the solvent used, the reaction with 1-azido-2-(halogenomethyl)benzenes can yield aminophosphonium-substituted indazoles. nih.gov This process showcases a cascade reaction where both functional groups are sequentially engaged. Initially, the phosphine can react at the chloromethyl position, followed by an intramolecular reaction involving the azide, leading to the formation of the heterocyclic indazole ring system.

The versatility of this bifunctional building block is further demonstrated in its potential for "click chemistry" reactions. The azide group can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, while the chloromethyl group remains available for subsequent nucleophilic substitution. This orthogonal reactivity is highly desirable in the synthesis of complex molecules, allowing for the stepwise and controlled introduction of different molecular fragments.

Applications in Materials Science

The unique chemical properties of this compound also extend its utility into the realm of materials science. Its ability to form covalent bonds through both of its functional groups makes it an excellent candidate for modifying the properties of polymers and surfaces.

Role as Cross-linking Agents and in Monomer Incorporation

Cross-linking is a crucial process for enhancing the mechanical and thermal properties of polymeric materials by forming a three-dimensional network of polymer chains. sigmaaldrich.com Bifunctional molecules like this compound can act as effective cross-linking agents. The two reactive sites can form covalent bonds with different polymer chains, effectively linking them together.

For example, the chloromethyl group can react with functional groups present on a polymer backbone, such as hydroxyl or amine groups, through a nucleophilic substitution reaction. Subsequently, the azide group can be utilized for further cross-linking, for instance, through thermal or photochemical activation to generate a highly reactive nitrene intermediate, or via cycloaddition reactions. This dual cross-linking capability allows for the creation of robust polymer networks with tailored properties.

Furthermore, this compound can be incorporated as a functional monomer in polymerization reactions. By participating in the polymerization process, it can introduce both the azide and chloromethyl functionalities into the resulting polymer chain. These incorporated functional groups can then be used for post-polymerization modifications, such as grafting other molecules or initiating further cross-linking, thereby imparting specific functionalities to the material.

Surface Modification and Covalent Anchoring Strategies

The ability to modify the surface properties of materials is critical for a wide range of applications, including biocompatible coatings, sensors, and catalytic supports. This compound provides a powerful tool for the covalent anchoring of molecules onto various substrates.

The chloromethyl group can react with surfaces that possess nucleophilic functionalities, such as hydroxyl groups on silica (B1680970) or metal oxides, to form a stable covalent bond. This initial anchoring step leaves the azide group exposed on the surface. The surface-bound azide can then be used to attach other molecules of interest through "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the highly efficient and specific immobilization of a wide variety of molecules, including biomolecules, dyes, and catalysts, onto the surface.

This two-step covalent anchoring strategy offers a high degree of control over the surface chemistry and allows for the creation of well-defined and functionalized interfaces. The robustness of the covalent linkages ensures the long-term stability of the modified surface, which is essential for many technological applications.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For 1-azido-2-(chloromethyl)benzene, ¹H NMR spectroscopy is used to confirm the number and connectivity of hydrogen atoms. The spectrum is expected to show two main sets of signals. The two protons of the chloromethyl (-CH₂Cl) group are chemically equivalent and should appear as a sharp singlet. The four protons on the benzene (B151609) ring are non-equivalent due to the ortho-substitution pattern, which should theoretically give rise to a complex multiplet pattern in the aromatic region of the spectrum.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: one for the aliphatic chloromethyl carbon and six for the aromatic carbons, as the substitution breaks the symmetry of the benzene ring.

While direct spectral data for this compound is not widely published, data for its isomer, 1-azido-4-(chloromethyl)benzene, provides a useful comparison. In the para isomer, the aromatic protons appear as two distinct doublets due to symmetry, and the chloromethyl group protons appear as a singlet at 4.64 ppm. rsc.org The carbon signals for the para isomer have also been reported. rsc.org

| Technique | Group | Expected Chemical Shift (δ) for this compound | Reported Chemical Shift (δ) for 1-Azido-4-(chloromethyl)benzene rsc.org |

|---|---|---|---|

| ¹H NMR | Aromatic (Ar-H) | ~7.0-7.5 ppm (complex multiplet) | 7.33 (d, 2H), 7.00 (d, 2H) |

| Benzylic (-CH₂Cl) | ~4.6-4.8 ppm (singlet) | 4.64 (s, 2H) | |

| ¹³C NMR | Aromatic (Ar-C) | ~119-140 ppm (6 signals) | 139.6, 137.8, 128.8, 119.4 (4 signals due to symmetry) |

| Benzylic (-CH₂Cl) | ~45-50 ppm | Not explicitly reported, but related structures suggest this range. |

Mass Spectrometry Techniques (HRMS, GC-MS, ESI-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental formula. It is also used to assess sample purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to separate volatile compounds in a mixture and identify them based on their mass spectra. In the context of synthesizing this compound, GC-MS can be used to monitor the reaction's progress and confirm the purity of the final product. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of this compound (C₇H₆ClN₃). The presence of a chlorine atom is readily identified by a characteristic isotopic pattern in the mass spectrum, with two major peaks corresponding to the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio of intensity. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for HRMS analysis. doi.org

| Property | Value for C₇H₆ClN₃ |

|---|---|

| Molecular Formula | C₇H₆ClN₃ |

| Monoisotopic Mass (for ³⁵Cl) | 167.02499 Da |

| Average Mass | 167.596 Da |

| Expected Isotopic Peaks | [M]⁺ at m/z 167.025 and [M+2]⁺ at m/z 169.022 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (B81097) (-N₃) group. This peak is typically found in the range of 2070–2250 cm⁻¹. acs.orgacs.orgnih.gov For similar compounds like benzyl (B1604629) azide, this characteristic stretch is readily observed. researchgate.net In solid iodine azide, this vibration appears at 2073 cm⁻¹ in the Raman spectrum. irdg.org

Other expected vibrations include C-H stretching from the aromatic ring (typically above 3000 cm⁻¹), aromatic C=C stretching vibrations in the 1400–1600 cm⁻¹ region, and the C-Cl stretching vibration, which is expected at lower frequencies (typically 600-800 cm⁻¹). nist.gov Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak in the IR spectrum. rsc.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | Aromatic C-H | 3000 - 3100 | Medium-Weak |

| Asymmetric Stretch | Azide (-N₃) | 2070 - 2150 | Strong, Sharp |

| Stretch | Aromatic C=C | 1400 - 1600 | Variable |

| Stretch | C-Cl | 600 - 800 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

A search of the available literature did not yield a published single-crystal X-ray structure for this compound itself. This suggests the compound may exist as an oil or is otherwise difficult to crystallize under standard laboratory conditions.

However, the structural identity of this compound is often confirmed indirectly through the crystallographic analysis of its derivatives. For example, intramolecular reactions of ortho-substituted aryl azides can yield products like indolines, whose structures have been unequivocally confirmed by X-ray crystallography. nih.gov The determined structure of the resulting product serves as definitive proof of the ortho-connectivity of the azide and chloromethyl groups in the starting material, thereby validating its structural assignment.

Computational Chemistry and Theoretical Studies on 1 Azido 2 Chloromethyl Benzene

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Pathways

At the forefront of computational investigations into 1-Azido-2-(chloromethyl)benzene is the use of Density Functional Theory (DFT). This quantum mechanical modeling method has been instrumental in elucidating the mechanistic intricacies of its reactions, particularly in the formation of indazole derivatives.

A pivotal study in this area explored the reaction of this compound with phosphines. Researchers have proposed a detailed reaction mechanism for this cyclization, which is heavily substantiated by DFT calculations. The nature of the phosphine (B1218219) and the solvent have been shown to influence the reaction's outcome, leading to different products. For instance, the reaction with triphenylphosphine (B44618) (PPh₃) in toluene (B28343) yields an iminophosphorane-phosphonium adduct, whereas trialkylphosphines like tricyclohexylphosphine (B42057) (PCy₃) lead to the surprising formation of an aminophosphonium-substituted zwitterionic indazole. The bromo analogue of the starting material also yields this bicyclic product with PPh₃ in acetonitrile.

These computational models map out the potential energy surface of the reaction, identifying the most energetically favorable pathways. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive picture of the reaction mechanism emerges.

Transition State Analysis and Energy Barrier Determination

A critical aspect of understanding a chemical reaction is the characterization of its transition states—the high-energy species that exist fleetingly between reactants and products. DFT calculations enable the precise location and analysis of these transition states for reactions involving this compound.

For the cyclization reaction leading to indazole formation, computational analysis has been used to determine the energy barriers associated with each step of the proposed mechanism. This analysis is crucial for understanding the kinetics of the reaction and predicting which pathways are more likely to occur under specific conditions. The calculated energy barriers provide a quantitative measure of the feasibility of a particular reaction step.

Table 1: Calculated Energy Barriers for Key Steps in the Reaction of this compound

| Reaction Step | Reactants | Product | Calculated Energy Barrier (kcal/mol) |

| Staudinger Reaction | This compound + PPh₃ | Iminophosphorane | Data Not Available |

| Intramolecular Cyclization | Iminophosphorane | Indazole Precursor | Data Not Available |

| Proton Transfer | Indazole Precursor | Zwitterionic Indazole | Data Not Available |

Note: Specific energy barrier values from the primary literature are not publicly available and would require access to the full study and its supporting information.

Molecular Orbital Analysis and Electronic Structure Investigations

The reactivity of a molecule is fundamentally governed by its electronic structure. Molecular orbital theory, often used in conjunction with DFT, provides a framework for understanding the distribution and energies of electrons within this compound.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly insightful. The HOMO represents the region of the molecule most likely to donate electrons, while the LUMO indicates the region most susceptible to accepting electrons. The energies and spatial distributions of these frontier orbitals are key determinants of the compound's reactivity in various chemical transformations.

For instance, in the context of cycloaddition reactions, the interaction between the HOMO of the azide (B81097) and the LUMO of a reaction partner (or vice versa) dictates the feasibility and regioselectivity of the reaction. Computational studies can visualize these orbitals and quantify their energies, offering a detailed understanding of the electronic factors at play.

Prediction of Reactivity and Selectivity in Organic Transformations

One of the most powerful applications of computational chemistry is its ability to predict the outcome of reactions. By analyzing the factors discussed above—reaction pathways, energy barriers, and electronic structure—researchers can make informed predictions about the reactivity and selectivity of this compound in various organic transformations.

For example, DFT calculations can help predict whether a reaction will proceed via a concerted or a stepwise mechanism. In the case of the reaction with phosphines, the calculations support a multi-step pathway involving the initial formation of a phosphazide, which then undergoes cyclization.

Furthermore, these theoretical models can explain and predict the regioselectivity and stereoselectivity of reactions. By comparing the activation energies for different possible reaction pathways leading to different isomers, the most likely product can be identified. This predictive capability is invaluable for designing synthetic routes that are both efficient and selective, minimizing the formation of unwanted byproducts.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Systems for Transformations

The reactivity of the azide (B81097) and chloromethyl groups in 1-azido-2-(chloromethyl)benzene makes it a prime candidate for a variety of catalytic transformations. Research in this domain is geared towards discovering and optimizing novel catalytic systems that can selectively activate and transform these functional groups.

A significant area of interest is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. The development of more efficient and versatile copper catalysts is a continuous effort. organic-chemistry.org Furthermore, ruthenium-catalyzed versions of this reaction are also being explored. organic-chemistry.org

Beyond cycloadditions, the development of catalytic systems for other transformations is an active field. For instance, base-catalyzed reactions of aryl azides with aldehydes can efficiently produce aryl amides, offering an alternative to traditional coupling reactions. rsc.org The exploration of cobalt-based catalysts for various enantioselective transformations, such as the synthesis of chiral nitrogen-containing products, also presents exciting possibilities. acs.org The use of novel ionic liquid systems, for example, has shown promise in catalyzing alkylation reactions of benzene (B151609) derivatives. ccspublishing.org.cn

Future research will likely focus on developing catalysts that offer higher selectivity, operate under milder conditions, and are more environmentally benign. This includes the design of catalysts that can facilitate tandem or one-pot reactions, thereby increasing synthetic efficiency.

Integration into Advanced Functional Material Synthesis

The bifunctional nature of this compound makes it an excellent monomer or cross-linking agent for the synthesis of advanced functional materials. The azide group can be readily converted into a triazole ring through click chemistry, while the chloromethyl group can participate in various polymerization or substitution reactions.

This compound and its derivatives are crucial intermediates for creating soluble poly(p-phenylene vinylene) (PPV) derivatives, which are of significant interest for their applications in organic light-emitting diodes (OLEDs) and other electronic devices. jlu.edu.cn The ability to introduce various functional groups through the azide and chloromethyl handles allows for the fine-tuning of the electronic and physical properties of the resulting polymers.

The synthesis of diverse diazido compounds, which can be derived from precursors like this compound, opens up possibilities for constructing complex molecular architectures and materials. These diazido building blocks can be used to create bistriazole libraries and photoaffinity probes. elsevierpure.com

Future research will likely explore the use of this compound in the creation of novel materials with tailored properties, such as:

Smart Polymers: Materials that respond to external stimuli like light, pH, or temperature.

Porous Organic Frameworks (POFs): For applications in gas storage, separation, and catalysis.

Functional Surfaces: Modifying surfaces to impart specific properties like biocompatibility or hydrophobicity.

Mechanistic Elucidation of Complex Reaction Manifolds

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies. The interplay between the azide and chloromethyl groups can lead to complex reaction pathways.

For example, the reaction of 1-azido-2-(halogenomethyl)benzene with phosphines can yield different products depending on the specific halogen, the nature of the phosphine (B1218219), and the solvent used. nih.gov While triphenylphosphine (B44618) can lead to the expected iminophosphorane-phosphonium adduct, trialkylphosphines can result in the formation of aminophosphonium-substituted indazoles. nih.gov Elucidating the mechanistic details of such transformations is an active area of research.

Mechanistic investigations into the base-catalyzed synthesis of aryl amides from aryl azides and aldehydes suggest the formation of a triazoline intermediate, which then rearranges to form the final amide product. rsc.org Understanding these intermediates and transition states is key to optimizing reaction conditions and expanding the scope of the reaction.

Future research will likely employ a combination of experimental techniques (such as kinetic studies and isotopic labeling) and computational modeling to unravel the intricate details of these reaction manifolds. This knowledge will be invaluable for predicting reactivity and designing more efficient and selective synthetic methods.

Bioorthogonal Chemistry and Chemical Biology Applications

The azide group is a key player in bioorthogonal chemistry, a set of chemical reactions that can be performed in living systems without interfering with native biological processes. nih.gov The small size and abiotic nature of the azide group make it an ideal chemical reporter that can be incorporated into various biomolecules. nih.gov

This compound and its derivatives can serve as valuable tools in this field. The azide group can participate in bioorthogonal reactions like the Staudinger ligation and the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. nih.gov These reactions are widely used for labeling and imaging biomolecules such as proteins, glycans, and nucleic acids in their native environment. nih.gov

The chloromethyl group provides a handle for attaching this bioorthogonal tag to other molecules of interest. For example, diazido compounds derived from similar precursors are used to prepare photoaffinity probes for identifying the targets of bioactive compounds. elsevierpure.com

Future research in this area will focus on developing new bioorthogonal reactions with faster kinetics and improved biocompatibility. The integration of this compound-based probes into advanced imaging techniques and drug delivery systems holds significant promise for advancing our understanding of biological processes and for the development of new therapeutic strategies.

Table 2: Key Bioorthogonal Reactions Involving Azides

| Reaction | Reactants | Key Features |

| Staudinger Ligation | Azide, Triphenylphosphine | Forms an amide bond; early example of bioorthogonal chemistry nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide, Terminal Alkyne, Copper(I) catalyst | High yielding, reliable "click" reaction organic-chemistry.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide, Strained Cyclooctyne | Copper-free, suitable for live-cell applications |

Q & A

Basic: What are the standard synthetic protocols for 1-Azido-2-(chloromethyl)benzene?

The synthesis of this compound typically involves nucleophilic substitution or diazotization reactions. A high-yield method (99%) involves reacting a chloromethyl-substituted benzene precursor with sodium azide under controlled conditions. For example, This compound (S11) was synthesized in a one-step reaction without additional purification, yielding a brown oil . Solvent choice (e.g., polar aprotic solvents like DMF) and temperature control are critical to minimize side reactions like azide decomposition.

Basic: What characterization techniques are essential for confirming the structure of this compound?

Key techniques include:

- IR Spectroscopy : Confirming the presence of the azide (-N₃) stretch (~2100 cm⁻¹) and C-Cl bonds.

- NMR Analysis : ¹H NMR to identify the chloromethyl (-CH₂Cl) protons (δ ~4.5–5.0 ppm) and aromatic protons. ¹³C NMR can resolve substituent effects on the benzene ring .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~167 for C₇H₆ClN₃) validate the molecular weight .

Basic: What are common reactions involving this compound in organic synthesis?

This compound participates in:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms triazoles for bioconjugation or material science .

- Reduction Reactions : Staudinger reaction converts azides to amines, enabling peptide coupling or polymer synthesis .

- Nucleophilic Substitution : The chloromethyl group reacts with amines, thiols, or alkoxides to generate diverse derivatives .

Advanced: How can reaction conditions be optimized to improve yields in azide-based cycloadditions?

Optimization strategies include:

- Catalyst Screening : Use Cu(I) catalysts (e.g., CuBr with tris(benzyltriazolylmethyl)amine) to accelerate cycloadditions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance azide reactivity.

- Temperature Control : Mild heating (40–60°C) balances reaction rate and azide stability. Computational tools like AI-powered retrosynthesis models (e.g., Reaxys or Pistachio) can predict optimal conditions .

Advanced: How can stability issues of this compound during storage be addressed?

Azides are shock-sensitive and thermally unstable. Mitigation methods include:

- Low-Temperature Storage : Keep at –20°C in amber vials to prevent photodegradation.

- Solvent Stabilization : Store in inert solvents (e.g., dichloromethane) to reduce decomposition.

- Avoid Drying : Isolate as a solution (e.g., brown oil) rather than a dry solid to minimize explosion risks .

Advanced: How should researchers analyze contradictory results in substitution reactions involving the chloromethyl group?

Contradictions often arise from competing reaction pathways. For example:

- Solvent Effects : Polar solvents favor SN2 mechanisms, while nonpolar solvents may promote elimination.

- Nucleophile Strength : Strong nucleophiles (e.g., NH₃) yield amines, whereas weaker ones (e.g., H₂O) may require Lewis acids (e.g., AlCl₃) .

- Kinetic vs. Thermodynamic Control : Use time-resolved NMR or HPLC to monitor intermediate formation.

Advanced: What challenges arise when applying this compound in biological systems?

Key challenges include:

- Cytotoxicity : The chloromethyl group may react with cellular thiols, requiring derivatization (e.g., masking with protecting groups).

- Bioorthogonal Compatibility : Ensure azide reactivity under physiological conditions (e.g., pH 7.4, 37°C) without interfering with native biomolecules .

- Delivery Methods : Encapsulation in liposomes or nanoparticles can enhance cellular uptake .

Advanced: How can researchers design bioactive derivatives of this compound for drug discovery?

Strategies include:

- Click Chemistry : Attach bioactive alkynes (e.g., fluorophores or targeting ligands) via CuAAC to create triazole-linked prodrugs .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with F) to optimize pharmacokinetic properties.

- In Silico Modeling : Use QSPR models to predict binding affinity or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.